N-benzyl-N-methyl-3-phenylpropanamide
Description
Structure
2D Structure
Properties
CAS No. |
61751-42-6 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3 |
InChI Key |
RPBRKAIJZNHIOD-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs of N-benzyl-N-methyl-3-phenylpropanamide, highlighting differences in substituents, molecular weight, and applications:
Key Comparative Insights
Steric and Electronic Effects
- In contrast, the target compound’s benzyl and methyl groups offer moderate steric hindrance, favoring applications as a synthetic intermediate.
- Allyl-Substituted Analog (CAS 147779-02-0) : The allyl group introduces conjugation and reactivity, which may improve metabolic stability or enable participation in click chemistry reactions, unlike the target compound’s saturated alkyl groups .
Pharmacological Activity
- Ohmefentanyl Isomers: These derivatives demonstrate extreme stereochemical dependence in opioid receptor binding, with 3R,4S,2'S-configured isomers showing >10,000× higher potency than morphine .
- Hydroxyureido Derivatives : Hydroxamic acid groups enable metal chelation and antioxidant properties, as seen in DPPH radical scavenging assays . The absence of such groups in this compound limits its utility in redox-related applications.
Physicochemical Properties
- Lipophilicity : The target compound’s benzyl and phenyl groups confer moderate lipophilicity, whereas analogs with polar substituents (e.g., methoxy in CAS 124937-97-9) or sulfones (e.g., ’s sulfone-containing analog) exhibit altered solubility profiles.
- Molecular Weight : The target compound (253 g/mol) falls within the "drug-like" range (200–500 g/mol), contrasting with smaller analogs like N-(1-methylbutyl)-3-phenylpropanamide (219 g/mol), which may have improved bioavailability .
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction serves as a foundational step in constructing the carbon skeleton of N-benzyl-N-methyl-3-phenylpropanamide. In this approach, acetophenone reacts with formaldehyde and a secondary amine—typically N-methylbenzylamine—under acidic conditions to form a β-amino ketone intermediate .
Reaction Conditions and Optimization
-
Catalysts : Hydrochloric acid or p-toluenesulfonic acid (0.5–2.0 mol%) in ethanol or methanol.
-
Temperature : 60–80°C for 6–12 hours.
The intermediate undergoes subsequent reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield N-benzyl-N-methyl-3-phenylpropylamine. Acylation with propionyl chloride in dichloromethane (DCM) and triethylamine (Et3N) completes the synthesis, achieving an overall yield of 62–70% .
Direct Acylation of Preformed Amines
Acylation of N-benzyl-N-methylamine with 3-phenylpropanoic acid derivatives offers a streamlined route. This method avoids multi-step sequences by leveraging coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Key Parameters
-
Coupling Agents : EDC (1.2 equiv) with hydroxybenzotriazole (HOBt) in DCM.
-
Temperature : 0–25°C for 4–8 hours.
-
Yield : 75–82% after purification via column chromatography.
This method is favored for its simplicity but requires high-purity starting materials to minimize side reactions, such as over-acylation or dimerization.
Reductive Amination Followed by Acylation
Reductive amination of 3-phenylpropanal with N-methylbenzylamine using sodium cyanoborohydride (NaBH3CN) in methanol forms the corresponding amine, which is then acylated.
Advantages and Limitations
-
Selectivity : NaBH3CN selectively reduces imines without attacking ketones.
-
Yield : 70–78% for the amine intermediate; 80–85% after acylation.
-
Drawbacks : Requires strict moisture control and inert atmospheres.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce processing times.
Process Intensification Strategies
-
Catalytic Systems : Heterogeneous catalysts (e.g., immobilized lipases) for acylation steps, reducing reagent waste.
-
Solvent Recovery : Closed-loop systems for methanol and DCM recycling.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Mannich Reaction | Mannich, Reduction, Acylation | 62–70% | 120–150 | Moderate |
| Direct Acylation | Coupling Agent-Mediated | 75–82% | 180–220 | Low |
| Reductive Amination | Imine Formation, Acylation | 70–85% | 150–180 | High |
| Industrial Flow Synthesis | Continuous Acylation | 85–90% | 90–110 | High |
Mechanistic Insights and Side Reactions
-
Mannich Reaction : Proceeds via iminium ion formation, followed by nucleophilic attack by acetophenone’s enolate. Competing aldol condensation is suppressed using excess amine .
-
Acylation : Propionyl chloride reacts preferentially with the secondary amine over tertiary amines, minimizing N-oxide byproducts.
Q & A
Q. What are the optimal synthetic routes for N-benzyl-N-methyl-3-phenylpropanamide, and how do reaction parameters influence yield and purity?
The synthesis involves multi-step organic reactions, such as amidation and alkylation. Key parameters include:
- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions.
- pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates and prevent hydrolysis.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming purity .
Q. Which analytical techniques are essential for characterizing this compound, and what challenges do they address?
- NMR spectroscopy (1H/13C) : Resolves proton environments (e.g., benzyl vs. methyl groups) and carbon frameworks. For example, the amide carbonyl signal at ~168–170 ppm confirms successful synthesis .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy).
- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can reaction intermediates be stabilized during the synthesis of this compound?
Intermediate stabilization strategies include:
- Protective groups : Boc (tert-butoxycarbonyl) for amine protection during alkylation steps.
- Inert atmospheres : Use of nitrogen/argon to prevent oxidation of sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence biological activity and receptor binding?
Stereochemistry critically impacts activity. For example, in related opioid receptor agonists:
Q. What strategies resolve discrepancies between in vitro binding assays and in vivo efficacy studies for this compound?
- Tissue-specific assays : Use of guinea pig ileum (GPI) and mouse vas deferens (MVD) tissues to model receptor interactions.
- Pharmacokinetic profiling : Assess plasma protein binding and metabolic stability (e.g., cytochrome P450 assays).
- Naloxone reversal tests : Confirm μ-opioid receptor mediation of analgesic effects .
Q. How can computational modeling predict metabolic pathways of this compound?
- Docking simulations : Identify cytochrome P450 (CYP3A4) binding sites for oxidation prediction.
- Metabolite profiling : LC-MS/MS detects hydroxylated or demethylated metabolites in liver microsomes.
- QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values) with metabolic rates .
Q. What are the limitations of current synthetic methods for scaling this compound derivatives?
- Low yields : Multi-step reactions (e.g., 3–5 steps) often result in cumulative losses (<50% overall yield).
- Purification challenges : Chromatography is required for enantiomerically pure forms, increasing costs.
- Catalyst deactivation : Metal catalysts (e.g., Pd/C) may require frequent replacement in hydrogenation steps .
Q. How does substitution at the benzyl or phenyl positions alter selectivity for target receptors?
Q. What advanced spectroscopic methods address structural ambiguities in this compound derivatives?
Q. How can structure-activity relationship (SAR) studies optimize this compound for reduced toxicity?
- LogP optimization : Reducing hydrophobicity (e.g., introducing polar groups) lowers CNS penetration and sedation risks.
- Metabolic soft spots : Blocking susceptible sites (e.g., N-methyl groups) via fluorination or deuteriation.
- In vitro toxicity panels : Assess hERG channel inhibition and hepatotoxicity in primary hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
